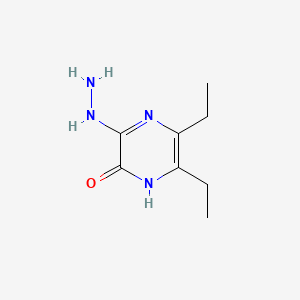

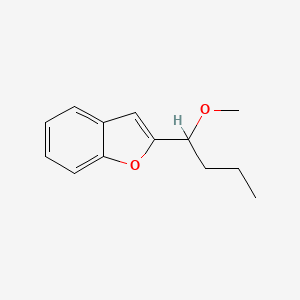

![molecular formula C21H16O2 B589469 Benz[a]anthracene-7-methanol-13C 7-Acetate CAS No. 1391053-07-8](/img/structure/B589469.png)

Benz[a]anthracene-7-methanol-13C 7-Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz[a]anthracene-7-methanol-13C 7-Acetate is a chemical compound with the molecular formula C21H16O2 . It is a derivative of Benz[a]anthracene . This compound is used in scientific research, with applications ranging from environmental monitoring to pharmaceutical development.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results . For comprehensive information, it would be best to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications

Unusual Transformations and Syntheses

- The study by Bałczewski et al. (2006) explored the synthesis of a potential material for molecular electronics from a diarylmethanol derivative, highlighting the chemical transformations under specific conditions (Bałczewski et al., 2006).

Photophysics and Photochemistry

- Research on the photosensitized reduction of benzil by heteroatom-containing anthracene dyes under visible irradiation by Shen et al. (1989) revealed insights into the thermodynamics, kinetics, and quantum yields of these processes (Shen et al., 1989).

Environmental and Analytical Chemistry

- Studies on the optimization of supercritical fluid extraction parameters for polycyclic aromatic hydrocarbons (PAHs) from soil samples, as discussed by Reindl and Hoefler (1994), provide a basis for effective extraction methods in environmental analysis (Reindl & Hoefler, 1994).

Mechanistic Insights in Organic Reactions

- The solvolysis of K-region arene oxides and their reactions in various solvents were studied to understand the effects of substitution and solvent on reactivity and product formation, as detailed by Nashed et al. (1991) (Nashed et al., 1991).

Fluorescence and Molecular Interactions

- Branchi et al. (2009) synthesized water-soluble molecular clips with anthracene sidewalls, investigating their self-association and formation of adducts in aqueous and methanol solutions, revealing potential applications in sensing and molecular recognition (Branchi et al., 2009).

properties

IUPAC Name |

benzo[a]anthracen-7-yl(113C)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-14(22)23-13-21-18-9-5-3-7-16(18)12-20-17-8-4-2-6-15(17)10-11-19(20)21/h2-12H,13H2,1H3/i13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPBTQUURFHPD-KCKQSJSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[13CH2]C1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

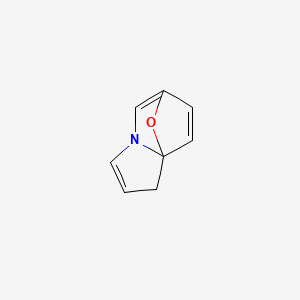

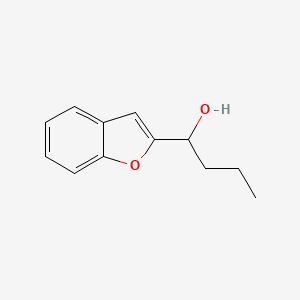

![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)

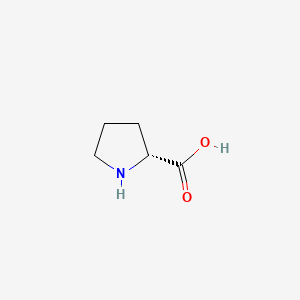

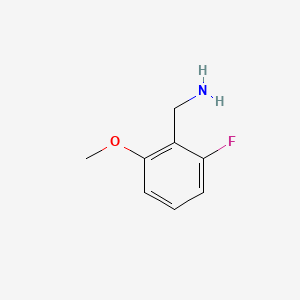

![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)

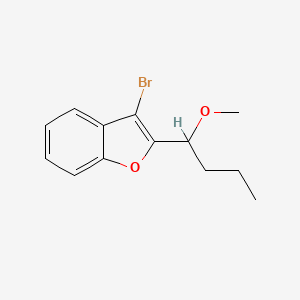

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)